molecular formula C16H24N2 B1584204 2-Nonylbenzimidazole CAS No. 5851-50-3

2-Nonylbenzimidazole

Cat. No.: B1584204
CAS No.: 5851-50-3
M. Wt: 244.37 g/mol
InChI Key: YECSLYXTXWSKBO-UHFFFAOYSA-N
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Description

2-Nonylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is a bicyclic compound formed by the fusion of benzene and imidazole rings. The addition of a nonyl group at the second position of the benzimidazole ring results in this compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonylbenzimidazole typically involves the condensation of o-phenylenediamine with nonyl aldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The general reaction scheme is as follows:

C6H4(NH2)2+C9H19CHOC6H4(NH)C9H19+H2O\text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{C}_9\text{H}_{19}\text{CHO} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{C}_9\text{H}_{19} + \text{H}_2\text{O} C6​H4​(NH2​)2​+C9​H19​CHO→C6​H4​(NH)C9​H19​+H2​O

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Nonylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, and other electrophiles.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated nonyl groups.

    Substitution: Formation of substituted benzimidazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

2-Nonylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of certain enzymes.

    Industry: Utilized as a corrosion inhibitor in metal protection and as an additive in lubricants.

Mechanism of Action

The mechanism of action of 2-Nonylbenzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects. The compound’s nonyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and cellular targets.

Comparison with Similar Compounds

2-Nonylbenzimidazole can be compared with other benzimidazole derivatives, such as:

    2-Methylbenzimidazole: Known for its use in pharmaceuticals and as a corrosion inhibitor.

    2-Phenylbenzimidazole: Used in the synthesis of dyes and pigments.

    2-Hydroxybenzimidazole: Investigated for its antioxidant properties.

Uniqueness: The presence of the nonyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced interaction with lipid membranes, making it distinct from other benzimidazole derivatives.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure and properties make it a valuable compound for scientific research and industrial applications. Understanding its synthesis, chemical reactions, and mechanism of action can further enhance its utility in diverse areas.

Properties

IUPAC Name

2-nonyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-3-4-5-6-7-8-13-16-17-14-11-9-10-12-15(14)18-16/h9-12H,2-8,13H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECSLYXTXWSKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291208
Record name 2-Nonylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5851-50-3
Record name 5851-50-3
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Record name 2-Nonylbenzimidazole
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Record name 2-Nonyl benzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the molecular structure of 2-Nonylbenzimidazole influence its orientation within thin films?

A1: The research demonstrates that in thin films, the this compound molecules exhibit a specific orientation. The ring plane of the benzimidazole group aligns parallel to the substrate surface []. While the exact orientation of the nonyl chain wasn't definitively determined for NBIM, similar compounds like 2-Undecylimidazole showed hydrocarbon chains inclined at approximately 30° from the surface normal []. This suggests that the amphiphilic nature of NBIM, with its polar benzimidazole head and hydrophobic alkyl tail, plays a key role in its organized self-assembly within the multilayer.

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